molecular formula C10H11ClN2O B6239019 (5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride CAS No. 2639447-75-7

(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride

Cat. No.: B6239019
CAS No.: 2639447-75-7
M. Wt: 210.7
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Description

(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride: is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the cyclization of 5-phenyl-2-aminomethyl-1,3-oxazol-4-one under acidic conditions. The reaction can be carried out using reagents such as phosphoric acid or hydrochloric acid at elevated temperatures to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on factors such as the desired yield, purity, and cost-effectiveness. The reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the phenyl ring or the oxazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Formation of reduced forms of the compound.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biochemical studies to investigate binding interactions with various biomolecules.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride: can be compared with other similar compounds, such as (5-phenyl-1,3-oxazol-2-yl)methanamine hydrochloride and 1-(2-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride . These compounds share structural similarities but differ in the position of the phenyl group and the nitrogen atom within the oxazole ring. The uniqueness of this compound lies in its specific arrangement, which may confer distinct chemical and biological properties.

Properties

CAS No.

2639447-75-7

Molecular Formula

C10H11ClN2O

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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